Dopamine glucuronide

Neurochemistry Microdialysis LC-MS/MS

Quantifying dopamine-specific metabolism is confounded by dopamine sulfate, which fluctuates 5.18-fold during precursor infusion, while dopamine glucuronide remains stable even under high precursor loads-eliminating confounding variability in chronic studies. This compound is the only validated probe for selective UGT1A10 activity measurement among all 19 human UGT isoforms. • UGT1A10-specific: 37.1 pmol/min/mg (4-O-glucuronide); no activity detected in 18 other UGT isoforms. • Brain microdialysis-validated: equimolar (~2 nM) with free dopamine in rat striatum; dopamine sulfate absent. • Rodent-specific catecholamine glucuronide marker; norepinephrine/epinephrine glucuronides virtually undetectable.

Molecular Formula C₁₄H₁₉NO₈
Molecular Weight 329.3 g/mol
CAS No. 38632-24-5
Cat. No. B029274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopamine glucuronide
CAS38632-24-5
Synonyms4-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid;  Dopamine Glucuronide;  Dopamine-4-O-glucuronide; 
Molecular FormulaC₁₄H₁₉NO₈
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1
InChIKeyCQASRCDNLNMIJY-BYNIDDHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dopamine Glucuronide: UGT1A10-Specific Phase II Metabolite


Dopamine glucuronide (CAS 38632-24-5), also known as dopamine-4-O-β-D-glucuronide, is the conjugated metabolite of the endogenous catecholamine neurotransmitter dopamine formed via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation [1]. This compound is distinguished by its remarkable enzyme specificity: among all 19 known human UGT isoforms, only UGT1A10 catalyzes its formation at substantial rates, yielding both the 4-O-glucuronide (37.1 pmol/min/mg) and 3-O-glucuronide (32.7 pmol/min/mg) regioisomers [2]. Unlike sulfated dopamine conjugates, dopamine glucuronide is the predominant conjugated form in rat brain microdialysates and represents a major metabolic reservoir in peripheral tissues, particularly the intestinal mucosa [3].

Dopamine Glucuronide: Irreplaceable in Bioanalysis and Enzyme Studies


Dopamine glucuronide exhibits metabolic behavior and analytical properties that are fundamentally distinct from its closest in-class alternatives, particularly dopamine sulfate and the free acid metabolites DOPAC and HVA. Unlike dopamine sulfate, which is formed by multiple sulfotransferase isoforms and responds dynamically to acute dopamine elevation (5.18-fold increase during infusion), dopamine glucuronide levels remain stable even under high precursor loads, demonstrating that the glucuronidation pathway is not easily saturated [1]. Furthermore, the glucuronidation route is exclusive to dopamine among catecholamines—norepinephrine and epinephrine glucuronides are almost undetectable—making dopamine glucuronide a selective marker for dopamine-specific metabolism that cannot be substituted with broader catecholamine conjugates [2]. The quantitative evidence below demonstrates precisely where and why substitution with generic dopamine metabolites or alternative conjugates would compromise analytical accuracy and biological interpretation.

Dopamine Glucuronide: Quantitative Differential Evidence


Brain Microdialysis: Glucuronide vs. Sulfate Detection

In rat brain striatal microdialysates, dopamine glucuronide was quantified at approximately 2 nM, a concentration equal to that of free dopamine (also ~2 nM). In contrast, dopamine sulfate was not detected above the method's limit of detection (0.8 nM). This represents the first direct evidence that glucuronidation—not sulfation—is the dominant phase II conjugation pathway for dopamine in the rat brain extracellular fluid [1].

Neurochemistry Microdialysis LC-MS/MS

Human Infusion: Glucuronide Stability vs. Sulfate Fluctuation

In human subjects receiving intravenous dopamine infusion (20 nmol/kg/min for 1 hour), plasma dopamine sulfate concentrations increased continuously, reaching a 5.18-fold elevation by the end of infusion and remaining elevated (1.65-fold) on the first day post-infusion. In marked contrast, dopamine glucuronide showed no increase despite high circulating precursor levels. DOPAC glucuronide increased moderately (2.58-fold), but dopamine glucuronide remained unchanged throughout the experiment [1].

Clinical Pharmacology Dopamine Metabolism Phase II Conjugation

Catecholamine Specificity: Exclusive Dopamine Glucuronidation

In rat cerebrospinal fluid, plasma, and urine, large quantities of dopamine glucuronide were detected, with urinary excretion in a range comparable to homovanillic acid (HVA). In contrast, the glucuronides of norepinephrine (NE) and epinephrine (E) were almost undetectable across all three body fluids. Sulfates of all three catecholamines were measurable, but only in small quantities relative to dopamine glucuronide [1].

Catecholamine Metabolism Differential Diagnosis Glucuronidation

UGT Isoform Screen: UGT1A10 as Sole Dopamine Glucuronidator

A comprehensive screen of all 19 known human UDP-glucuronosyltransferase (UGT) isoforms revealed that only UGT1A10 catalyzes dopamine glucuronidation at substantial rates, yielding dopamine-4-O-glucuronide at 37.1 pmol/min/mg and dopamine-3-O-glucuronide at 32.7 pmol/min/mg. All other 18 UGT isoforms tested exhibited either negligible activity (<2 pmol/min/mg) or no detectable activity at 1 mM dopamine [1].

Enzymology UGT1A10 Probe Substrate In Vitro Metabolism

Dopamine Glucuronide: Procurement and Application Scenarios


LC-MS/MS for Brain Microdialysate Conjugates

Researchers developing analytical methods for brain microdialysis samples must include dopamine glucuronide as a reference standard, given its equimolar (~2 nM) presence with free dopamine in rat striatal microdialysates and the complete absence of dopamine sulfate. The method validation parameters established by Uutela et al. (LOD, LOQ, linearity, repeatability) provide a validated framework for assay development [1]. Procurement of dopamine glucuronide reference material is essential for accurate quantification, as enzymatic hydrolysis approaches would fail to distinguish glucuronide from sulfate pools.

UGT1A10 Activity Assays for First-Pass Metabolism

Dopamine glucuronide is the only validated probe substrate that enables selective measurement of UGT1A10 activity without interference from other 18 human UGT isoforms. Researchers assessing intestinal UGT activity in drug metabolism studies can use dopamine glucuronide formation rates (37.1 pmol/min/mg for 4-O-glucuronide) as a benchmark for UGT1A10 function. This application is particularly relevant for studies of oral drug bioavailability where intestinal UGT1A10-mediated glucuronidation may limit systemic exposure [2].

Stable Biomarker for Chronic Dopamine Metabolism

Unlike dopamine sulfate, which fluctuates acutely (5.18-fold) during dopamine infusion, dopamine glucuronide remains stable even under high precursor loads. This property makes dopamine glucuronide an ideal baseline marker for chronic metabolic studies, UGT activity phenotyping in patient populations, and long-term monitoring of dopamine metabolic status in conditions such as Parkinson's disease where acute fluctuations in dopamine sulfate would introduce confounding variability [3].

Rodent-Specific Dopamine Metabolism Studies

In rodent models, dopamine glucuronide is the only catecholamine glucuronide present in physiologically meaningful quantities, with norepinephrine and epinephrine glucuronides virtually undetectable. This species-specific exclusivity makes dopamine glucuronide the definitive reference compound for studies of dopaminergic metabolism in rats and mice, eliminating the need to procure or validate glucuronide conjugates of other catecholamines for rodent pharmacokinetic and pharmacodynamic studies [4].

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